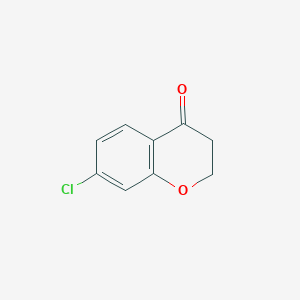

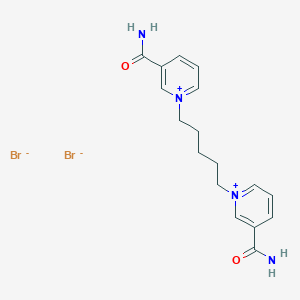

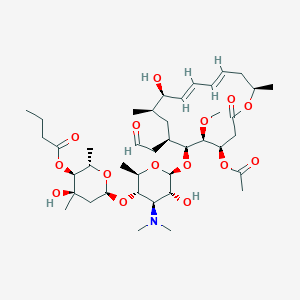

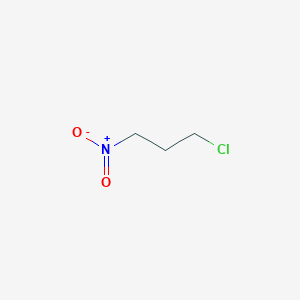

![molecular formula C11H14ClNO2 B101804 2-氯-N-[2-(4-甲氧基苯基)乙基]乙酰胺 CAS No. 17639-50-8](/img/structure/B101804.png)

2-氯-N-[2-(4-甲氧基苯基)乙基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide" is a chemical derivative that falls under the category of acetamide compounds. These compounds are known for their various biological activities, including anticancer properties. The research on such compounds is driven by the need to find new therapeutic agents that can effectively target cancer cells with minimal side effects.

Synthesis Analysis

The synthesis of related acetamide derivatives has been described in the literature. For instance, novel 2-chloro N-aryl substituted acetamide derivatives have been synthesized through a linear synthesis process involving multiple steps, such as acetylation and esterification . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide has been achieved using N-methylaniline and chloracetyl chloride, followed by esterification and ester interchange steps, yielding high purity compounds . These methods provide a framework for the synthesis of "2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide," although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using various spectroscopic techniques such as LCMS, IR, 1H NMR, 13C NMR, and sometimes X-ray diffraction analysis . These techniques allow for the identification of characteristic functional groups and the overall molecular framework, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their substituents. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield different compounds, including 2-acylamino-3-arylamino-1,4-naphthoquinones and angular heterocyclic compounds . These reactions are indicative of the reactivity of the acetamide group when in proximity to other reactive moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents like the methoxy group can affect the compound's solubility, melting point, and stability. The cytotoxicity of these compounds against various cancer cell lines, such as PANC-1, HepG2, and MCF7, has been evaluated, with some compounds showing significant cytotoxicity, indicating their potential as anticancer agents . The specific properties of "2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide" would need to be determined experimentally, but the related compounds provide a basis for predicting its behavior.

科学研究应用

除草剂代谢和环境影响

- 肝微粒体代谢:乙草胺和相关的除草剂,包括结构与2-氯-N-[2-(4-甲氧基苯基)乙基]乙酰胺相似的化合物,经历涉及细胞色素P450同工酶的复杂代谢途径。这些途径对于理解这些除草剂的环境和健康影响至关重要(Coleman et al., 2000)。

- 土壤接受和活性:关于乙草胺和类似除草剂的研究揭示了它们与土壤和植物生活的相互作用,突出了不同环境因素如何影响它们的功效和分布(Banks & Robinson, 1986)。

化学性质和相互作用

- 吸附和功效:对阿拉克洛和美托拉克洛的研究显示,这些化合物与2-氯-N-[2-(4-甲氧基苯基)乙基]乙酰胺结构相似,展示了土壤性质如何影响这些化合物的吸附和除草活性(Peter & Weber, 1985)。

- 分子对接研究:对2-(4-甲氧基苯基)乙基乙酰胺衍生物进行了研究,以了解其对蛋白酪氨酸磷酸酶1B的抑制活性,这是抗糖尿病药物的靶点,展示了该化合物在制药研究中的潜力(Saxena et al., 2009)。

- 水污染潜力:乙草胺,一个结构相关的化合物,已被研究其渗透行为和对水污染的潜力,这对于环境风险评估至关重要(Balinova, 1997)。

生物和环境相互作用

- 酰胺衍生物中的阴离子配位:对酰胺衍生物的研究,包括N-[2-(4-甲氧基苯基)-乙基]-2-(喹啉-8-基氨基)乙酰胺,已进行以了解它们的空间取向和相互作用,这对化学和材料科学相关(Kalita & Baruah, 2010)。

- 真菌对除草剂的代谢:研究了真菌康氏隐孢霉对美托拉克洛的代谢能力,这是与2-氯-N-[2-(4-甲氧基苯基)乙基]乙酰胺相关的化合物,以了解生物转化和潜在的生物修复策略(Pothuluri et al., 1997)。

安全和危害

The safety information available indicates that this compound may be dangerous. It has been assigned the hazard statements H302, H312, H315, H318, H332, and H335 . These statements suggest that the compound may be harmful if swallowed or in contact with skin, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

属性

IUPAC Name |

2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-15-10-4-2-9(3-5-10)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVXORGAOVUQRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368539 |

Source

|

| Record name | 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |

CAS RN |

17639-50-8 |

Source

|

| Record name | 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

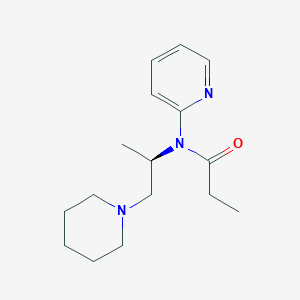

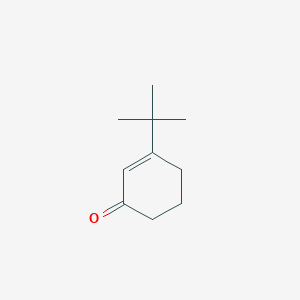

![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)